2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
Overview
Description
2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C21H16FN3O and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.12774030 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is a complex organic compound notable for its unique structural features, which include a fluorine atom, an imidazo[1,2-a]pyridine moiety, and a benzamide group. Its molecular formula is C21H16FN3O, with a molecular weight of 345.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can inhibit their activity, leading to significant biological effects. Research indicates that the compound may modulate various cellular processes, making it a candidate for further pharmacological studies aimed at developing therapeutic agents.
Antimicrobial Properties
Studies have shown that this compound exhibits notable antimicrobial activity. The mechanism involves disrupting cellular processes in target microorganisms, which may include inhibition of essential enzymes or receptors involved in cell survival and replication.
Anticancer Properties
Research indicates that this compound may possess anticancer properties. It has been observed to affect cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation but are thought to include modulation of signaling pathways critical for tumor growth and proliferation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of the fluorine atom at the benzamide position significantly alters its pharmacokinetic properties compared to other compounds in the imidazo[1,2-a]pyridine class.
Compound Name | Structural Features | Unique Properties |
---|---|---|
Zolpidem | Imidazopyridine | Sedative effects |
Alpidem | Imidazopyridine | Anxiolytic properties |
Saridipem | Imidazopyridine | Sedative and anxiolytic effects |
4-Fluoro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | Similar imidazo[1,2-a]pyridine structure | Potentially different biological activity due to fluorine substitution |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
- Antimicrobial Screening : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent efficacy comparable to standard antibiotics.
- Anticancer Activity : A series of experiments on cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. Notably, it was effective against resistant cancer cell lines that typically show low sensitivity to conventional therapies.
- Enzyme Inhibition Studies : Research focused on the inhibition of specific enzymes linked to cancer progression showed that this compound could effectively inhibit the activity of these enzymes, suggesting a potential role as a therapeutic agent in cancer treatment.
Properties
IUPAC Name |
2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O/c1-14-9-10-25-13-19(24-20(25)11-14)15-5-4-6-16(12-15)23-21(26)17-7-2-3-8-18(17)22/h2-13H,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUDAWOFEQZWMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.